Cas no 2385363-22-2 (5-Bromo-oxazole-2-carboxylic acid methyl ester)

5-Bromo-oxazole-2-carboxylic acid methyl ester is a versatile heterocyclic building block widely used in organic synthesis and pharmaceutical research. This compound features a reactive bromo substituent and an ester group, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, or hydrolysis. Its oxazole core contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules and agrochemicals. The methyl ester moiety enhances solubility and facilitates downstream transformations. With high purity and stability, this intermediate is valuable for constructing complex molecular architectures. Its well-defined reactivity profile makes it a preferred choice for researchers in drug discovery and material science applications.
5-Bromo-oxazole-2-carboxylic acid methyl ester structure
2385363-22-2 structure
Product Name:5-Bromo-oxazole-2-carboxylic acid methyl ester
CAS No:2385363-22-2
MF:C5H4BrNO3
MW:205.9942
MDL:MFCD32716745
CID:5051399
Update Time:2025-11-05

5-Bromo-oxazole-2-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-oxazole-2-carboxylic acid methyl ester
    • 5-Bromo-2-oxazolecarboxylic acid methyl ester
    • MDL: MFCD32716745
    • Inchi: 1S/C5H4BrNO3/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
    • InChI Key: CCXKVBUSEPWJKZ-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])N=C(C(=O)OC([H])([H])[H])O1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 141
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3

5-Bromo-oxazole-2-carboxylic acid methyl ester Pricemore >>

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Additional information on 5-Bromo-oxazole-2-carboxylic acid methyl ester

Recent Advances in the Application of 5-Bromo-oxazole-2-carboxylic acid methyl ester (CAS: 2385363-22-2) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-oxazole-2-carboxylic acid methyl ester (CAS: 2385363-22-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic compound, characterized by its oxazole core and bromo-substituent, serves as a crucial building block in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.

Recent studies have highlighted the synthetic utility of 5-Bromo-oxazole-2-carboxylic acid methyl ester in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its successful application in the synthesis of oxazole-containing kinase inhibitors, showcasing improved selectivity profiles compared to traditional scaffolds. The bromo-substituent at the 5-position provides an excellent handle for further functionalization through Suzuki-Miyaura and Buchwald-Hartwig couplings, making this compound particularly valuable for structure-activity relationship (SAR) studies.

In antimicrobial research, derivatives synthesized from 5-Bromo-oxazole-2-carboxylic acid methyl ester have shown promising activity against drug-resistant bacterial strains. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this core led to compounds with potent inhibition of bacterial DNA gyrase, with minimum inhibitory concentrations (MICs) in the low micromolar range against methicillin-resistant Staphylococcus aureus (MRSA). The oxazole ring system appears to contribute to enhanced membrane permeability, addressing a key challenge in antibiotic development.

The compound's role in anticancer drug discovery has been particularly noteworthy. Research teams have utilized 2385363-22-2 as a precursor for developing small molecules that target protein-protein interactions (PPIs) in oncogenic pathways. A 2024 study in Nature Chemical Biology described the synthesis of a novel class of MDM2-p53 interaction inhibitors based on this scaffold, demonstrating significant tumor growth inhibition in xenograft models while maintaining favorable pharmacokinetic properties. The methyl ester moiety was found to be crucial for initial cell penetration, with subsequent intracellular esterase cleavage activating the therapeutic agent.

From a synthetic chemistry perspective, recent methodological advances have improved the scalability and sustainability of producing 5-Bromo-oxazole-2-carboxylic acid methyl ester. A green chemistry approach published in ACS Sustainable Chemistry & Engineering detailed a continuous flow synthesis method that reduces solvent waste by 70% while maintaining high yields (85-90%). This development addresses previous challenges in large-scale production of this valuable intermediate, potentially lowering barriers to its widespread use in drug discovery programs.

Looking forward, the unique properties of 5-Bromo-oxazole-2-carboxylic acid methyl ester position it as a promising scaffold for emerging therapeutic areas. Current research is exploring its application in targeted protein degradation (PROTACs) and covalent inhibitor design, where the reactive bromo-substituent offers distinct advantages. As the pharmaceutical industry continues to seek novel heterocyclic cores with improved drug-like properties, this compound and its derivatives are likely to remain at the forefront of medicinal chemistry innovation in the coming years.

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